4-Ethyl-2-pyrrolidinone
Overview
Description
4-Ethyl-2-pyrrolidinone is a five-membered lactam, a type of nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom. This compound is known for its high polarity and chemical stability, making it a valuable solvent and intermediate in various chemical processes .
Mechanism of Action
Target of Action
4-Ethyl-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered nitrogen-containing heterocycle . Pyrrolidinone and its derivatives have been reported to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure . .
Mode of Action
Pyrrolidinone derivatives are known to interact with their targets in a manner that depends on their specific structure . The interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Pyrrolidinone derivatives have been reported to affect various biochemical pathways, depending on their specific structure . These can include pathways related to inflammation, cancer, and neurological processes .
Pharmacokinetics
Pyrrolidinone derivatives are generally known for their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidinone derivatives have been reported to have various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-pyrrolidinone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can have beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases, which facilitate their excretion from the body. The metabolism of this compound can affect metabolic flux and the levels of other metabolites, potentially leading to changes in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it can interact with specific transporters or binding proteins that facilitate its movement within the cell or its accumulation in specific tissues. These interactions can influence the localization and concentration of this compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it may affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-pyrrolidinone can be synthesized through the reaction of ethanolamine with gamma-butyrolactone. The reaction typically occurs under acidic conditions, where ethanolamine reacts with gamma-butyrolactone to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic or electrochemical reduction of succinimide or the carbonylation of allylamine. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and alkoxides are commonly employed.
Major Products:
Oxidation: Produces oxidized lactams.
Reduction: Produces amines.
Substitution: Produces substituted pyrrolidinone derivatives.
Scientific Research Applications
4-Ethyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance transdermal absorption.
Industry: Utilized in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.
N-Ethyl-2-pyrrolidinone: Another similar compound with an ethyl group attached to the nitrogen atom.
Comparison: 4-Ethyl-2-pyrrolidinone is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidinone, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-ethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446299 | |
Record name | 4-Ethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41819-75-4 | |
Record name | 4-Ethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions the isolation of "ethyl 2-pyrrolidinone-5(s)-carboxylate" from Saussurea lappa. What is the significance of this finding, and how does it relate to the broader chemical profile of the plant?
A1: The isolation of ethyl 2-pyrrolidinone-5(s)-carboxylate [] is significant because it represents the first reported instance of this particular compound within the Saussurea genus. This finding contributes to our understanding of the diverse chemical constituents present in this plant genus. Further research is needed to explore the potential biological activity and significance of ethyl 2-pyrrolidinone-5(s)-carboxylate within Saussurea lappa.
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